Technical Guide: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
Technical Guide: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
CAS Number: 1260518-74-8
This technical guide provides a comprehensive overview of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis. The presence of an ethoxy group at the ortho position and a trifluoromethyl group at the para position influences its reactivity and physical properties. While specific experimental data for this compound is not widely published, the table below summarizes its known identifiers and provides estimated properties based on data from structurally similar compounds.
| Property | Value | Citation |
| CAS Number | 1260518-74-8 | [1][2] |
| Molecular Formula | C₉H₁₀BF₃O₃ | [1] |
| Molecular Weight | 234.0 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | |
| Melting Point | Not available. (For comparison, 4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid has a melting point of 182-187 °C) | [3] |
| Boiling Point | Not available. (For comparison, 2-Fluoro-4-(trifluoromethyl)phenyl)boronic acid has a boiling point of 251.91 °C) | [4] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF (Expected) | |
| pKa | Not available. (The pKa of phenylboronic acids is influenced by substituents, with electron-withdrawing groups generally lowering the pKa) | [5] |
Spectroscopic Data (Illustrative)
No specific spectroscopic data for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is publicly available. The following are expected characteristic spectral features based on the analysis of similar compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the hydroxyl protons of the boronic acid. The chemical shifts will be influenced by the substitution pattern. |
| ¹³C NMR | Resonances for the aromatic carbons, the ethoxy carbons, and the carbon atom attached to the boron. The trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (boronic acid), C-H stretching (aromatic and aliphatic), C-O stretching (ether), B-O stretching, and C-F stretching. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Synthesis and Purification
A general and robust method for the synthesis of arylboronic acids is through the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.
3.1. Synthetic Workflow
3.2. Experimental Protocol: Synthesis
This is a generalized protocol and may require optimization.
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Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2-ethoxy-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, after which the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.
-
Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Drug Discovery: A Building Block for PROTACs
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
4.1. The PROTAC Mechanism
A PROTAC molecule consists of a ligand that binds to the POI, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
4.2. Role in Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extraterminal domain (BET) family of proteins and is a key regulator of oncogene expression, making it an attractive target in cancer therapy.[6] Phenylboronic acid derivatives are used as precursors in the synthesis of ligands that bind to BRD4. (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid can be utilized in Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds of these BRD4-targeting PROTACs.[7][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
5.1. Reaction Workflow
5.2. Experimental Procedure
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Reaction Setup: In a Schlenk flask, combine (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[9][10] |
| Skin Contact | May cause skin irritation. Wear protective gloves.[9][10] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[9][10] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[11] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Disclaimer: This document is for informational purposes only and is intended for use by qualified individuals. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The information provided is based on available data for the specified compound and analogous structures and does not constitute a warranty of any kind. Users should conduct their own risk assessments and consult relevant safety data sheets before use.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
